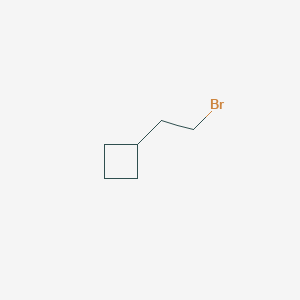

(2-Bromoethyl)cyclobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c7-5-4-6-2-1-3-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUPKKDAPJQUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960078-90-4 | |

| Record name | (2-bromoethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Bromoethyl)cyclobutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromoethyl)cyclobutane is a halogenated hydrocarbon of interest in organic synthesis and as a potential building block in medicinal chemistry. Its unique structural motif, combining a strained cyclobutane (B1203170) ring with a reactive bromoethyl side chain, offers a versatile platform for the introduction of the cyclobutylethyl group into larger molecules. This document provides a detailed overview of the known and predicted chemical properties of this compound, outlines a plausible synthetic route, and discusses its potential reactivity. Due to a scarcity of direct experimental data in publicly available literature, some properties and protocols are presented as estimations based on analogous compounds.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11Br | PubChem[1] |

| Molecular Weight | 163.06 g/mol | PubChem[1] |

| CAS Number | 960078-90-4 | Sigma-Aldrich |

| IUPAC Name | 1-(2-Bromoethyl)cyclobutane | PubChem[1] |

| Boiling Point | Estimated: ~150-160 °C | N/A |

| Density | Estimated: ~1.2 - 1.3 g/cm³ | N/A |

| Refractive Index | Estimated: ~1.48 - 1.49 | N/A |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents) | General Chemical Principles |

Synthesis

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, a common and effective method for the preparation of primary alkyl bromides is the bromination of the corresponding alcohol. The following experimental protocol is a proposed method based on the conversion of 2-cyclobutaneethanol to this compound using phosphorus tribromide (PBr₃), a standard and reliable method for this type of transformation.

Proposed Synthesis of this compound from 2-Cyclobutaneethanol

Reaction: 3 C₄H₇CH₂CH₂OH + PBr₃ → 3 C₄H₇CH₂CH₂Br + H₃PO₃

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube is charged with anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: 2-Cyclobutaneethanol (1.0 equivalent) is dissolved in the anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath. Phosphorus tribromide (0.4 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of water. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation under reduced pressure.

Reactivity and Potential Applications

This compound is a primary alkyl halide, and its reactivity is dominated by nucleophilic substitution reactions (Sₙ2) and, to a lesser extent, elimination reactions (E2). The bromine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles at the terminal carbon of the ethyl chain.

Nucleophilic Substitution Reactions

The primary carbon attached to the bromine is sterically unhindered, making it an excellent substrate for Sₙ2 reactions.[2][3][4] A wide range of nucleophiles can be employed to displace the bromide, leading to the formation of various functionalized cyclobutane derivatives.

Examples of Potential Nucleophilic Substitution Reactions:

-

Cyanation: Reaction with sodium cyanide (NaCN) would yield 3-cyclobutylpropanenitrile, a precursor to carboxylic acids, amines, and other nitrogen-containing compounds.

-

Azide (B81097) Formation: Treatment with sodium azide (NaN₃) would produce (2-azidoethyl)cyclobutane, which can be readily reduced to the corresponding primary amine, 2-cyclobutylethanamine.

-

Ether Synthesis (Williamson Ether Synthesis): Reaction with an alkoxide (e.g., sodium ethoxide) would result in the formation of an ether.

-

Thioether Synthesis: Reaction with a thiolate (e.g., sodium thiophenoxide) would yield a thioether.

References

(2-Bromoethyl)cyclobutane: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 960078-90-4

This technical guide provides a comprehensive overview of (2-Bromoethyl)cyclobutane, a valuable building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. While detailed experimental data for this specific compound is not extensively available in public literature, this document consolidates known information and provides representative protocols and predicted data based on analogous compounds and established chemical principles.

Physicochemical and Spectroscopic Data

This compound is a halogenated cycloalkane. Its key properties are summarized below. Spectroscopic data, while not experimentally published, can be predicted based on the analysis of similar structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 960078-90-4 | [1] |

| Molecular Formula | C₆H₁₁Br | [1] |

| Molecular Weight | 163.06 g/mol | [1] |

| IUPAC Name | 1-(2-Bromoethyl)cyclobutane | [1] |

| SMILES | C1CC(C1)CCBr | [1] |

| InChI | InChI=1S/C6H11Br/c7-5-4-6-2-1-3-6/h6H,1-5H2 | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 3.4-3.6 (t, 2H, -CH₂Br), 1.8-2.2 (m, 3H, -CH₂CH₂Br and cyclobutane (B1203170) CH), 1.5-1.8 (m, 6H, cyclobutane CH₂) |

| ¹³C NMR (CDCl₃) | δ 30-35 (-CH₂Br), 35-40 (-CH₂CH₂Br), 25-30 (cyclobutane CH), 18-22 (cyclobutane CH₂) |

| IR (Infrared) | ~2950-2850 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (CH₂ bend), ~650 cm⁻¹ (C-Br stretch) |

| Mass Spec (EI) | m/z 162/164 ([M]⁺), 83 ([M-Br]⁺), 55 (cyclobutyl fragment) |

Note: Predicted data is based on spectroscopic data of similar compounds like (2-bromoethyl)cyclohexane (B41411) and general principles of NMR, IR, and MS interpretation. Actual experimental data may vary.

Synthesis of this compound

Experimental Protocol: Bromination of 2-Cyclobutylethanol (B1632531) (Representative)

This protocol is a representative procedure based on established methods for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.

Materials:

-

2-Cyclobutylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyclobutylethanol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Diagram 1: Synthetic Workflow for this compound

Caption: A representative workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications in Drug Development

This compound serves as a versatile synthetic intermediate due to the presence of the reactive carbon-bromine bond. The cyclobutane moiety itself is of increasing interest in medicinal chemistry.

Key Reactions:

-

Nucleophilic Substitution (Sₙ2): The primary bromine is an excellent leaving group, making the compound susceptible to Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups, such as amines, azides, cyanides, and alkoxides, to generate a library of cyclobutane-containing derivatives.

-

Grignard Reagent Formation: Reaction with magnesium metal can form the corresponding Grignard reagent, a potent nucleophile for carbon-carbon bond formation.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination can occur to yield vinylcyclobutane.

Caption: Logical flow of utilizing this compound in drug discovery.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar bromoalkanes, it is expected to be a flammable liquid and may cause skin and eye irritation.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided, particularly the experimental protocols and predicted data, should be used as a guide and may require optimization. All chemical syntheses should be performed by trained professionals in a suitably equipped laboratory with appropriate safety measures in place.

References

Technical Guide: Molecular Weight of (2-Bromoethyl)cyclobutane

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed analysis of the molecular weight of the compound (2-Bromoethyl)cyclobutane. The accurate determination of molecular weight is a fundamental requirement in chemical synthesis, quantitative analysis, and various stages of drug development. This guide outlines the foundational data and calculation methodology for this specific molecule.

Compound Identification

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its chemical formula, C₆H₁₁Br.

3.1. Atomic Weights of Constituent Elements

The standard atomic weights of Carbon, Hydrogen, and Bromine are essential for this calculation.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011[2][3][4][5] |

| Hydrogen | H | ~1.008[6][7][8] |

| Bromine | Br | ~79.904[9][10][11] |

3.2. Molecular Weight Calculation

The molecular weight is calculated as follows:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br)

Molecular Weight = (6 × 12.011) + (11 × 1.008) + (1 × 79.904)

Molecular Weight = 72.066 + 11.088 + 79.904

Molecular Weight = 163.058 g/mol

Summary of Quantitative Data

For clarity and ease of comparison, the quantitative data pertaining to the molecular weight of this compound is summarized below.

| Parameter | Value | Source |

| Chemical Formula | C₆H₁₁Br | PubChem[1] |

| Molar Mass (Calculated) | 163.058 g/mol | Theoretical Calculation |

| Molecular Weight (Reported) | 163.06 g/mol | PubChem[1] |

| Monoisotopic Mass | 162.00441 Da | PubChem[1] |

Methodologies and Visualizations

The determination of a compound's molecular weight from its chemical formula is a theoretical calculation based on internationally accepted standard atomic weights. As such, it does not involve experimental protocols or complex signaling pathways. Therefore, detailed experimental methodologies and graphical representations like signaling pathways or experimental workflows are not applicable to this specific topic.

For logical representation of the calculation process, a simple workflow can be visualized.

References

- 1. This compound | C6H11Br | CID 54032800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. byjus.com [byjus.com]

- 5. How Do You Calculate The Atomic Mass of Carbon [unacademy.com]

- 6. ck12.org [ck12.org]

- 7. quora.com [quora.com]

- 8. #1 - Hydrogen - H [hobart.k12.in.us]

- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. #35 - Bromine - Br [hobart.k12.in.us]

Synthesis of (2-Bromoethyl)cyclobutane from Cyclobutylethanol: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the chemical synthesis of (2-bromoethyl)cyclobutane, a valuable building block in medicinal chemistry and drug development, from its corresponding alcohol precursor, cyclobutylethanol. The document details two primary, high-yield synthetic methodologies: bromination using phosphorus tribromide (PBr₃) and the Appel reaction. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug development, offering detailed experimental protocols, mechanistic insights, and comparative data to facilitate practical application.

Introduction

Alkyl halides are fundamental intermediates in organic synthesis, serving as versatile precursors for a wide array of functional group transformations. This compound, in particular, is a significant synthon, incorporating the unique steric and conformational properties of the cyclobutane (B1203170) ring, which is increasingly utilized in modern medicinal chemistry to explore novel chemical space. The conversion of a primary alcohol, such as cyclobutylethanol, to its corresponding bromide is a critical transformation. This guide focuses on the most reliable and efficient methods to achieve this synthesis, emphasizing protocols that are high-yielding and minimize side reactions such as carbocation rearrangements.

Overview of Synthetic Strategies

The conversion of primary alcohols to alkyl bromides is a classic transformation in organic chemistry. While reagents like hydrobromic acid (HBr) can be used, they are often less suitable for primary alcohols due to the potential for acid-catalyzed rearrangements.[1] Therefore, milder reagents that operate under neutral or weakly acidic conditions are preferred. The two most prominent and effective methods for this conversion are the use of phosphorus tribromide (PBr₃) and the Appel reaction.[2][3]

-

Phosphorus Tribromide (PBr₃): This reagent is one of the most common and effective for converting primary and secondary alcohols into alkyl bromides.[4][5] The reaction proceeds through an Sₙ2 mechanism, which ensures a clean conversion with high yields and is not susceptible to carbocation rearrangements.[6][7]

-

Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) in combination with a bromine source, typically carbon tetrabromide (CBr₄) or elemental bromine (Br₂).[8][9] Like the PBr₃ method, the Appel reaction proceeds via an Sₙ2 pathway under mild conditions, making it an excellent alternative with high yields.[3][10] The formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a key driving force for the reaction.[8]

The overall synthetic transformation is depicted below.

Figure 1: General reaction scheme for the synthesis of this compound.

Comparative Data of Synthetic Methods

The selection of a synthetic method often depends on factors such as reagent availability, desired yield, and ease of purification. The following table summarizes the key parameters for the two recommended protocols.

| Parameter | Method 1: Phosphorus Tribromide (PBr₃) | Method 2: Appel Reaction (PPh₃/CBr₄) |

| Primary Reagents | Phosphorus tribromide (PBr₃) | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) |

| Stoichiometry | ~0.33-0.4 equivalents of PBr₃ per equivalent of alcohol | 1.1-1.5 equivalents of PPh₃ and CBr₄ per equivalent of alcohol |

| Typical Solvent | Diethyl ether, Dichloromethane (B109758) (DCM), Acetonitrile | Dichloromethane (DCM), Acetonitrile |

| Reaction Temp. | 0 °C to room temperature | 0 °C to reflux |

| Mechanism | Sₙ2[6][11] | Sₙ2[2][3] |

| Key Advantages | High atom economy, avoids rearrangements, common reagent[6][12] | Mild conditions, high yields, tolerates various functional groups[1][3] |

| Key Disadvantages | PBr₃ is corrosive and moisture-sensitive | Generates stoichiometric triphenylphosphine oxide byproduct, which can complicate purification |

| Typical Yield | High (>85%) | High (>80%) |

Detailed Experimental Protocols

The following protocols are generalized procedures adapted for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol describes the conversion of cyclobutylethanol to this compound using PBr₃. The reaction involves the activation of the alcohol's hydroxyl group, followed by an Sₙ2 displacement by a bromide ion.[7]

Materials:

-

Cyclobutylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)

-

Pyridine (optional, to neutralize HBr byproduct)[6]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclobutylethanol (1.0 eq) in anhydrous diethyl ether (or DCM) (approx. 0.2-0.5 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (0.35 eq) dropwise to the stirred solution via the dropping funnel over 30-45 minutes. An exothermic reaction may be observed. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Method 2: Synthesis via the Appel Reaction

This protocol employs triphenylphosphine and carbon tetrabromide to achieve the bromination under very mild conditions.[3]

Materials:

-

Cyclobutylethanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Hexanes or pentane (B18724)

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, combine triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the mixture to 0 °C in an ice bath. A yellow-orange color may develop, indicating the formation of the reactive phosphonium (B103445) salt.

-

Substrate Addition: Prepare a solution of cyclobutylethanol (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 20-30 minutes.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction's completion by TLC or GC.

-

Workup - Byproduct Removal: Concentrate the reaction mixture under reduced pressure. The primary byproduct is triphenylphosphine oxide. To remove it, add hexanes or pentane to the crude residue. The nonpolar product, this compound, will dissolve, while the triphenylphosphine oxide will precipitate.

-

Purification: Filter the mixture through a plug of silica (B1680970) gel, washing with additional hexanes. Concentrate the filtrate under reduced pressure. If necessary, further purify the product by vacuum distillation.

Workflow and Mechanistic Pathway Visualization

A clear understanding of the experimental workflow and the underlying chemical mechanism is crucial for successful synthesis.

Figure 2: General experimental workflow for the synthesis of this compound.

The synthetic methods described operate via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway involves the conversion of the poor hydroxyl (-OH) leaving group into a good leaving group, which is then displaced by a bromide ion.

Figure 3: Simplified Sₙ2 mechanistic pathway for the bromination of a primary alcohol.

Conclusion

The synthesis of this compound from cyclobutylethanol can be achieved efficiently and in high yield using either phosphorus tribromide or the Appel reaction. Both methods leverage a mild, Sₙ2-driven pathway that avoids the complications associated with strongly acidic conditions. The choice between the two protocols may be guided by practical considerations such as reagent availability and the scale of the reaction. The detailed procedures and comparative data provided in this guide serve as a comprehensive resource for chemists engaged in the synthesis of valuable cyclobutane-containing intermediates for research and drug development.

References

- 1. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 3. Appel Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Suggest a reagent for the transformation of a 1° alcohol to a 1° ... | Study Prep in Pearson+ [pearson.com]

- 6. orgosolver.com [orgosolver.com]

- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 8. name-reaction.com [name-reaction.com]

- 9. Appel reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. quora.com [quora.com]

- 12. byjus.com [byjus.com]

Spectroscopic Profile of (2-Bromoethyl)cyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (2-bromoethyl)cyclobutane (C₆H₁₁Br). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous compounds. It serves as a valuable resource for compound identification, characterization, and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.40 | Triplet (t) | 2H | -CH₂-Br |

| ~ 2.05 | Multiplet (m) | 2H | -CH₂-CH₂-Br |

| ~ 2.50 | Multiplet (m) | 1H | -CH- (cyclobutane ring) |

| ~ 1.80 - 2.00 | Multiplet (m) | 4H | -CH₂- (cyclobutane ring, adjacent to CH) |

| ~ 1.60 - 1.75 | Multiplet (m) | 2H | -CH₂- (cyclobutane ring, opposite to CH) |

Note: Chemical shifts and multiplicities are estimations and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 33 | -CH₂-Br |

| ~ 38 | -CH₂-CH₂-Br |

| ~ 39 | -CH- (cyclobutane ring) |

| ~ 28 | -CH₂- (cyclobutane ring) |

| ~ 18 | -CH₂- (cyclobutane ring) |

Note: The cyclobutane (B1203170) ring carbons will exhibit distinct signals due to the ethyl bromide substituent, though some may have similar chemical shifts.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1450 | Medium | CH₂ bend |

| 1250 | Medium | CH₂ wag (cyclobutane) |

| 650 - 550 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 162/164 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 83 | High | [M - Br]⁺ |

| 55 | High | [C₄H₇]⁺ (cyclobutyl fragment) |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

IR Spectroscopy

Sample Preparation:

-

A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation and Acquisition:

-

Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Inlet System: Gas chromatography (GC-MS) or direct infusion. If using GC-MS, a suitable capillary column (e.g., DB-5) would be used for separation prior to mass analysis.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40 - 200.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide on the Reactivity and Stability of (2-Bromoethyl)cyclobutane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the reactivity and stability of (2-bromoethyl)cyclobutane are limited in publicly available literature. This guide, therefore, draws upon established principles of organic chemistry and data from analogous compounds, such as (bromomethyl)cyclobutane (B93029) and other primary alkyl bromides, to project its chemical behavior.

Executive Summary

This compound is a halogenated hydrocarbon featuring a primary bromo substituent attached to a cyclobutane (B1203170) ring. Its reactivity is primarily dictated by the interplay between the strained four-membered ring and the reactive carbon-bromine bond. This compound is anticipated to undergo nucleophilic substitution and base-induced elimination reactions, typical of primary alkyl halides. The inherent ring strain of the cyclobutane moiety may also influence reaction rates and potentially lead to ring-rearrangement products under certain conditions. This document provides a theoretical framework for its stability, reactivity, and pertinent experimental considerations.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes available computed and basic data.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Br | PubChem[1] |

| Molecular Weight | 163.06 g/mol | PubChem[1] |

| CAS Number | 960078-90-4 | PubChem[1] |

| IUPAC Name | 2-bromoethylcyclobutane | PubChem[1] |

| SMILES | C1CC(C1)CCBr | PubChem[1] |

| Predicted XLogP3 | 3.0 | PubChemLite[2] |

Stability and Handling

While specific stability studies on this compound are not available, general principles for alkyl halides suggest certain precautions.

Thermal Stability: Like many organobromides, this compound may be sensitive to heat and light, which can promote homolytic cleavage of the C-Br bond, leading to radical formation and decomposition.

Chemical Stability: The compound is expected to be stable in the absence of strong nucleophiles, bases, or potent oxidizing agents. The cyclobutane ring itself is relatively stable but possesses significant ring strain (~26 kcal/mol), which can be released in certain chemical transformations.

Storage Recommendations: For optimal stability, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). It should be kept away from strong bases, nucleophiles, and reactive metals.

Synthesis of this compound

A plausible synthetic route to this compound would involve the conversion of 2-cyclobutylethanol (B1632531). A standard method for such a transformation is reaction with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Experimental Protocol: Synthesis from 2-Cyclobutylethanol

Objective: To synthesize this compound from 2-cyclobutylethanol via nucleophilic substitution.

Materials:

-

2-cyclobutylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-cyclobutylethanol (1.0 eq.) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq.) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by slowly pouring it over ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Reactivity and Potential Signaling Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine. This allows for two primary reaction pathways: nucleophilic substitution and elimination.

Nucleophilic Substitution (Sₙ2)

As a primary alkyl halide, this compound is an excellent candidate for bimolecular nucleophilic substitution (Sₙ2) reactions. A variety of nucleophiles can displace the bromide ion.

General Reaction: Cyclobutane-CH₂CH₂-Br + Nu⁻ → Cyclobutane-CH₂CH₂-Nu + Br⁻

Key Characteristics:

-

Mechanism: A single, concerted step where the nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously.

-

Stereochemistry: Inversion of configuration at the reaction center (though the primary carbon is achiral).

-

Kinetics: Second-order kinetics, dependent on the concentration of both the substrate and the nucleophile.

-

Favorable Conditions: Polar aprotic solvents (e.g., acetone, DMF, DMSO) and strong, non-bulky nucleophiles.

Caption: Logical relationship for the Sₙ2 nucleophilic substitution pathway.

Elimination (E2)

In the presence of a strong, sterically hindered base, this compound can undergo a bimolecular elimination (E2) reaction to form vinylcyclobutane.

General Reaction: Cyclobutane-CH₂CH₂-Br + Base⁻ → Cyclobutane-CH=CH₂ + H-Base + Br⁻

Key Characteristics:

-

Mechanism: A concerted reaction where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, while the C-Br bond breaks and a double bond forms.

-

Regioselectivity: Not applicable as there is only one type of β-hydrogen.

-

Favorable Conditions: Strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures favor elimination over substitution.

Caption: Logical relationship for the E2 elimination pathway.

Sₙ1 and E1 Reactions and Potential Rearrangements

Under solvolytic conditions (e.g., heating in methanol (B129727) or water), unimolecular substitution (Sₙ1) and elimination (E1) reactions might be possible, although they are generally disfavored for primary alkyl halides due to the instability of the resulting primary carbocation.

However, the proximity of the strained cyclobutane ring could lead to rearrangements. If a primary carbocation were to form, it could undergo a rapid ring expansion to a more stable secondary cyclopentyl carbocation. This would result in cyclopentyl-containing products.

Caption: Potential carbocation rearrangement pathway under Sₙ1/E1 conditions.

Conclusion

This compound is a versatile, albeit understudied, synthetic intermediate. Its reactivity is predicted to be characteristic of a primary alkyl bromide, readily undergoing Sₙ2 and E2 reactions. The presence of the strained cyclobutane ring offers intriguing possibilities for more complex transformations, including potential ring expansions under conditions that favor carbocation formation. This guide provides a foundational understanding for researchers looking to employ this compound in synthetic applications, emphasizing the need for careful control of reaction conditions to achieve desired outcomes. Further experimental validation of these predicted pathways is essential for a complete understanding of its chemical behavior.

References

(2-Bromoethyl)cyclobutane: A Technical Overview for Advanced Research

An in-depth guide for researchers, scientists, and drug development professionals on the structural and chemical properties of (2-Bromoethyl)cyclobutane, including hypothetical applications and experimental workflows.

This document provides a comprehensive technical overview of this compound, a halogenated cycloalkane of interest in synthetic chemistry and as a potential building block in medicinal chemistry. The guide details its structural formula, chemical identifiers, and provides hypothetical experimental protocols and logical workflows relevant to its application in research and development.

Chemical Identity and Properties

This compound is a chemical compound featuring a cyclobutane (B1203170) ring substituted with a 2-bromoethyl group. Its fundamental properties and identifiers are crucial for its use and documentation in a research setting.

| Property | Value | Source |

| IUPAC Name | 2-bromoethylcyclobutane | PubChem[1] |

| Molecular Formula | C₆H₁₁Br | PubChem[1][2][3] |

| SMILES | C1CC(C1)CCBr | PubChem[1][2] |

| Molecular Weight | 163.06 g/mol | PubChem[1] |

| CAS Number | 960078-90-4 | PubChem, 1PlusChem, Achmem[1][3][4] |

| InChI Key | LGUPKKDAPJQUOD-UHFFFAOYSA-N | PubChem[1][2] |

Structural Representation

The molecular structure consists of a four-carbon cyclobutane ring attached to an ethyl chain, which is terminated by a bromine atom. This structure provides a unique combination of a strained aliphatic ring and a reactive alkyl halide functional group.

References

An In-depth Technical Guide to the Safe Handling of (2-Bromoethyl)cyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2-Bromoethyl)cyclobutane (CAS No. 960078-90-4). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting. All quantitative data has been summarized in structured tables, and detailed methodologies for key experimental procedures are provided.

Chemical and Physical Properties

This compound is a flammable and irritant liquid.[1] A thorough understanding of its physical and chemical properties is essential for safe handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C6H11Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [1] |

| CAS Number | 960078-90-4 | [1][2] |

| Appearance | Colorless liquid (inferred) | [3] |

| Flash Point | 28 °C / 82.4 °F (structurally similar compound) | [4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water (inferred), soluble in many organic solvents. | [3][5] |

| IUPAC Name | 2-bromoethylcyclobutane | [1] |

| Synonyms | cyclobutylethyl-bromide | [1] |

Safety and Hazards

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications. It is crucial to handle this chemical with appropriate safety precautions.

| Hazard Class | GHS Hazard Code | Hazard Statement | GHS Pictogram |

| Flammable liquids | H226 | Flammable liquid and vapor | GHS02 (Flame) |

| Skin corrosion/irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Acute toxicity, oral (potential) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute toxicity, inhalation (potential) | H332 | Harmful if inhaled | GHS07 (Exclamation Mark) |

Data derived from aggregated GHS information and data for structurally similar compounds.[1][6][7]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][8]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[8][9]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe vapors or mists.[3]

-

Keep away from open flames, hot surfaces, and sources of ignition.[3][4]

-

Use only non-sparking tools and take precautionary measures against static discharges.[3][4][8]

Storage

-

Store in a cool, dry, and well-ventilated area.[11]

-

Keep containers tightly closed to prevent exposure to moisture and air.[3][11]

-

For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[11]

-

Store in a refrigerator between 2-8°C.[11] Some suppliers recommend storage in a freezer at -20°C.[6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][10]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][8] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[3][4][10] |

| Inhalation | Move the exposed person to fresh air at once. If not breathing, give artificial respiration. If breathing is difficult, oxygen may be administered by qualified personnel. Get medical attention if symptoms occur.[3][4][10] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[3][4][10] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][4][9] Water mist may be used to cool closed containers.[4]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][4] Containers may explode when heated.[3][4]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4][10]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[4][10]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.[3][4][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][10]

-

Methods for Containment and Clean-up: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, vermiculite) and place it in a sealed, labeled container for disposal.[3][4][9] Use spark-proof tools and explosion-proof equipment.[3][4]

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the use of this compound.

General Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of cyclobutaneethanol with a brominating agent. The following is a generalized procedure.

Materials:

-

Cyclobutaneethanol

-

Phosphorus tribromide (PBr3) or a similar brominating agent

-

Anhydrous diethyl ether or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a fume hood, dissolve cyclobutaneethanol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add phosphorus tribromide dropwise via the addition funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or flash column chromatography.

Purification by Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (40-63 µm)

-

Ethyl acetate (B1210297) (or other suitable eluents)

-

Thin-layer chromatography (TLC) plates

-

Appropriate visualization agent (e.g., potassium permanganate (B83412) stain)

Procedure:

-

Determine a suitable solvent system for the separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

-

Pack a glass column with silica gel slurried in the chosen eluent.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume of the solution into the GC.

-

The GC oven temperature program should be optimized to achieve good separation of the components. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.

-

The separated components will elute from the column and enter the mass spectrometer.

-

The mass spectrometer will generate a mass spectrum for each component. The resulting mass spectrum can be compared to a library of known spectra for identification. The molecular ion peak and fragmentation pattern are key for structural elucidation.

Visualizations

The following diagrams illustrate key workflows and logical relationships for handling this compound.

Caption: A typical experimental workflow for handling this compound.

Caption: A logical workflow for responding to a spill of this compound.

Caption: Hierarchy of controls for safe handling, emphasizing the role of PPE.

References

- 1. benchchem.com [benchchem.com]

- 2. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]

- 3. This compound | C6H11Br | CID 54032800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. CYCLOBUTANE(287-23-0) 1H NMR spectrum [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. 2-BROMO-2-METHYLBUTANE(507-36-8) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Cyclobutane synthesis [organic-chemistry.org]

- 10. 2-Bromoethyl ethyl ether(592-55-2) 1H NMR [m.chemicalbook.com]

- 11. PubChemLite - this compound (C6H11Br) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Isomers of C6H11Br: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C6H11Br represents a diverse group of constitutional and stereoisomers, each with unique physicochemical properties and reactivity profiles. This technical guide provides a comprehensive overview of the major isomers of C6H11Br, focusing on their IUPAC nomenclature, key quantitative data, detailed experimental protocols for their synthesis, and an exploration of their reaction mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Isomers of C6H11Br

With a degree of unsaturation of one, the isomers of C6H11Br can be broadly categorized into two main classes: cycloalkyl bromides and alkenyl bromides. The cycloalkyl bromides contain a saturated carbocyclic ring, while the alkenyl bromides possess a carbon-carbon double bond. Within these classes, a multitude of constitutional and stereoisomers exist, arising from variations in the carbon skeleton, the position of the bromine atom and other substituents, and the spatial arrangement of atoms.

Cycloalkyl Bromide Isomers

The most prominent cycloalkyl bromide isomer of C6H11Br is bromocyclohexane (B57405). Other notable cyclic isomers include those with smaller ring sizes and alkyl substituents.

Bromocyclohexane

Bromocyclohexane, also known as cyclohexyl bromide, is a colorless to light yellow liquid that serves as a versatile intermediate in organic synthesis.[1] It is a secondary alkyl halide and participates in a variety of nucleophilic substitution and elimination reactions.

A summary of the key physicochemical properties of bromocyclohexane is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | Bromocyclohexane | [2][3][4][5] |

| Synonyms | Cyclohexyl bromide | [2][3][4][5][6] |

| Molecular Formula | C6H11Br | [2][3][4][5] |

| Molecular Weight | 163.06 g/mol | [2][3][4] |

| Melting Point | -57 °C | [6] |

| Boiling Point | 166-167 °C | [6] |

| Density | 1.324 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.495 | [6] |

Bromocyclohexane can be synthesized by the bromination of cyclohexanol (B46403) using hydrobromic acid.

Experimental Protocol: Synthesis of Bromocyclohexane from Cyclohexanol

-

Reagents: Cyclohexanol, 48% Hydrobromic acid, Benzene (B151609).

-

Procedure:

-

In a reaction vessel, combine cyclohexanol and 48% hydrobromic acid in the presence of benzene. A typical molar ratio of hydrobromic acid to cyclohexanol is 3.5:1, with a volume ratio of acid to benzene of 1:0.75.[2]

-

Heat the reaction mixture to a temperature of 70-72 °C and maintain for 4 hours, allowing for the azeotropic distillation of a benzene-water mixture. The benzene is continuously returned to the reaction medium.[2]

-

After the reaction is complete, cool the mixture and allow the layers to separate.

-

Isolate the organic layer containing bromocyclohexane and purify by distillation.[2]

-

(Bromomethyl)cyclopentane (B151954)

(Bromomethyl)cyclopentane is a primary alkyl halide and a constitutional isomer of bromocyclohexane. It is a colorless liquid and a useful building block in organic synthesis.[1][7]

Key physicochemical properties of (bromomethyl)cyclopentane are summarized in Table 2.

| Property | Value | Reference |

| IUPAC Name | (Bromomethyl)cyclopentane | [8] |

| Synonyms | Cyclopentylmethyl bromide | |

| Molecular Formula | C6H11Br | |

| Molecular Weight | 163.06 g/mol | [8] |

| Boiling Point | 58-60 °C at 15 Torr | [9] |

| Density | 1.271 g/cm³ | [9] |

| Refractive Index (n20/D) | 1.489 | [9] |

A common method for the preparation of (bromomethyl)cyclopentane is through the bromination of methylcyclopentane (B18539).

Experimental Protocol: Synthesis of (Bromomethyl)cyclopentane via Radical Bromination

-

Reagents: Methylcyclopentane, N-bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), carbon tetrachloride (solvent).

-

Procedure:

-

Dissolve methylcyclopentane and N-bromosuccinimide in carbon tetrachloride in a reaction flask.

-

Add a catalytic amount of a radical initiator.

-

Initiate the reaction by heating or irradiating with UV light. The reaction proceeds via a free radical chain mechanism.[10]

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove succinimide (B58015) and any unreacted NBS.

-

The organic layer is dried and the solvent is removed by distillation. The product, (bromomethyl)cyclopentane, can be further purified by vacuum distillation.

-

Alkenyl Bromide Isomers

The alkenyl bromide isomers of C6H11Br are characterized by the presence of a carbon-carbon double bond. The position of the double bond and the bromine atom, along with the geometry of the double bond (E/Z) and the presence of any chiral centers, leads to a large number of possible isomers.

Bromohexene Isomers

This subclass includes isomers where the bromine and the double bond are on a six-carbon chain.

6-Bromo-1-hexene is a primary alkyl halide with a terminal double bond.

Synthesis of 6-Bromo-1-hexene

This isomer can be synthesized from 1,6-dibromohexane (B150918) via an elimination reaction.

Experimental Protocol: Synthesis of 6-Bromo-1-hexene

-

Reagents: 1,6-dibromohexane, Potassium tert-butoxide (t-BuOK), Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of 1,6-dibromohexane in anhydrous THF, add potassium tert-butoxide in portions under an inert atmosphere.[7]

-

Reflux the reaction mixture for 16 hours.[7]

-

After cooling, quench the reaction with water and extract the product with diethyl ether.

-

The organic layer is dried and concentrated to yield 6-bromo-1-hexene.[7]

-

Bromomethylpentene Isomers

These isomers feature a five-carbon chain with a methyl group, a bromine atom, and a double bond. An example is 5-bromo-2-methyl-2-pentene.

Selected physicochemical properties are presented in Table 3.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-2-methylpent-2-ene | [11] |

| Molecular Formula | C6H11Br | [11] |

| Molecular Weight | 163.06 g/mol | [11] |

Bromodimethylbutene Isomers

These isomers contain a four-carbon chain with two methyl groups, a bromine atom, and a double bond. Examples include 1-bromo-2,3-dimethyl-2-butene and 3-bromo-2,3-dimethyl-1-butene.[12][13]

Experimental Protocol: Synthesis of 1-Bromo-2,3-dimethyl-2-butene

-

Reagents: 2,3-Dimethyl-1,3-butadiene, N-Bromosuccinimide (NBS), Dibenzoyl peroxide, Tetrachloromethane.

-

Procedure:

Reaction Mechanisms of C6H11Br Isomers

The reactivity of C6H11Br isomers is largely dictated by their structure, particularly whether they are primary, secondary, or tertiary halides, and the presence of a double bond. They can undergo a variety of substitution (SN1, SN2) and elimination (E1, E2) reactions.

Substitution vs. Elimination Reactions

The competition between substitution and elimination pathways is a key consideration in the reactions of C6H11Br isomers. The choice of nucleophile/base, solvent, and temperature all play crucial roles in determining the major product.

-

SN2 (Bimolecular Nucleophilic Substitution): Favored for primary halides like (bromomethyl)cyclopentane and 6-bromo-1-hexene, with a strong, unhindered nucleophile in a polar aprotic solvent.[14][15] The reaction proceeds with inversion of stereochemistry.

-

SN1 (Unimolecular Nucleophilic Substitution): More likely for tertiary halides and can occur for secondary halides like bromocyclohexane in the presence of a weak nucleophile and a polar protic solvent. This mechanism involves a carbocation intermediate and leads to a racemic mixture of products if the starting material is chiral.[14][15]

-

E2 (Bimolecular Elimination): Favored by strong, bulky bases and higher temperatures. For cyclic systems like bromocyclohexane, the E2 mechanism has a stereochemical requirement for an anti-periplanar arrangement of the leaving group (bromine) and a beta-hydrogen.[14][15][16]

-

E1 (Unimolecular Elimination): Competes with the SN1 pathway and is favored by heat and the use of a weak base. It also proceeds through a carbocation intermediate.[14][15]

The following diagram illustrates the general decision-making process for predicting the outcome of a reaction involving an alkyl bromide.

Caption: Logical workflow for predicting major reaction pathways of C6H11Br isomers.

Conformational Analysis and Reactivity of Bromocyclohexane

The reactivity of bromocyclohexane is significantly influenced by its chair conformation. The bromine atom can occupy either an axial or an equatorial position, with the equatorial conformation being more stable due to reduced steric strain from 1,3-diaxial interactions.[17][18] For an E2 elimination to occur, the bromine atom must be in the axial position to achieve the necessary anti-periplanar geometry with an axial beta-hydrogen.[19] Although the equatorial conformer is more populated at equilibrium, the ring is in rapid flux, and the small percentage of the axial conformer is highly reactive towards elimination.

The following diagram illustrates the chair-flip equilibrium and the requirement for E2 elimination.

Caption: Conformational equilibrium of bromocyclohexane and its role in E2 elimination.

Conclusion

The isomers of C6H11Br represent a rich and diverse area of study within organic chemistry. Their varied structures, from cyclic to acyclic and encompassing a range of stereoisomers, give rise to a broad spectrum of physicochemical properties and chemical reactivities. A thorough understanding of their nomenclature, properties, synthesis, and reaction mechanisms is crucial for their effective application in research and development, particularly in the synthesis of novel pharmaceuticals and other complex organic molecules. This guide provides a foundational framework for professionals working with these versatile chemical entities.

References

- 1. Using bromocyclohexane as a starting material, how could you synt... | Study Prep in Pearson+ [pearson.com]

- 2. RU2616450C1 - Method of producing bromocyclohexane - Google Patents [patents.google.com]

- 3. 2-Bromo-3,3-dimethylbut-1-ene | C6H11Br | CID 317068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How do the stereoisomers of 2bromo3hexene arise class 11 chemistry CBSE [vedantu.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 7. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]

- 8. (Bromomethyl)cyclopentane | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3814-30-0 CAS MSDS ((Bromomethyl)cyclopentane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. 1-Bromo-3,3-dimethylbutane | C6H13Br | CID 137137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Bromo-2,3-dimethyl-2-butene synthesis - chemicalbook [chemicalbook.com]

- 13. 3-Bromo-2,3-dimethylbut-1-ene | C6H11Br | CID 21516491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. orgosolver.com [orgosolver.com]

- 15. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]

- 16. For each synthesis, start with bromocyclohexane and predict the p... | Study Prep in Pearson+ [pearson.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation - PASSchem [passchem.pressbooks.tru.ca]

- 19. Khan Academy [khanacademy.org]

Methodological & Application

Application Notes and Protocols for the Use of (2-Bromoethyl)cyclobutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (2-bromoethyl)cyclobutane as a versatile building block in organic synthesis. The unique structural motif of the cyclobutane (B1203170) ring, coupled with the reactive bromoethyl moiety, makes this compound a valuable precursor for the synthesis of a variety of molecular architectures, including those with potential applications in medicinal chemistry and materials science.[1][2] The inherent ring strain of the cyclobutane unit can be harnessed for subsequent chemical transformations.[2]

Overview of Reactivity

This compound is a primary alkyl bromide, and its reactivity is dominated by nucleophilic substitution (SN2) and elimination (E2) reactions. The primary nature of the carbon bearing the bromine atom makes it a good substrate for SN2 reactions with a wide range of nucleophiles.[3] Common transformations include the introduction of azide (B81097), cyanide, and amine functionalities, which serve as handles for further molecular elaboration.

Application: Synthesis of 2-Cyclobutylethanamine (B1370207)

A key application of this compound is its use as a precursor for the synthesis of 2-cyclobutylethanamine. This amine is a valuable building block for the preparation of more complex molecules, including potential pharmaceutical candidates. The synthesis is typically achieved through a two-step sequence involving the formation of an intermediate azide followed by its reduction.

Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Azidoethylcyclobutane

This protocol details the nucleophilic substitution of the bromide in this compound with an azide group.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 163.06 | 1.63 g | 10.0 |

| Sodium Azide (NaN₃) | 65.01 | 0.78 g | 12.0 |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - |

| Diethyl ether | - | 50 mL | - |

| Saturated aq. NaCl | - | 20 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a stirred solution of this compound (1.63 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (20 mL) in a 50 mL round-bottom flask is added sodium azide (0.78 g, 12.0 mmol).

-

The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the reaction mixture is poured into water (50 mL) and extracted with diethyl ether (2 x 25 mL).

-

The combined organic layers are washed with saturated aqueous sodium chloride solution (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification by vacuum distillation or column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) affords 2-azidoethylcyclobutane.

Expected Yield: 85-95%

Characterization Data (Illustrative):

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.28 (t, J=7.0 Hz, 2H), 2.10-1.95 (m, 1H), 1.90-1.75 (m, 4H), 1.65-1.50 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 50.1, 35.2, 28.5, 18.7 |

| IR (thin film, cm⁻¹) | 2095 (strong, N₃ stretch) |

Protocol 2: Synthesis of 2-Cyclobutylethanamine

This protocol describes the reduction of the azide to the corresponding primary amine using lithium aluminum hydride.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Azidoethylcyclobutane | 125.18 | 1.25 g | 10.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.57 g | 15.0 |

| Anhydrous Tetrahydrofuran (B95107) (THF) | - | 30 mL | - |

| Water | - | 0.6 mL | - |

| 15% aq. NaOH | - | 0.6 mL | - |

| Water | - | 1.8 mL | - |

| Diethyl ether | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

A solution of 2-azidoethylcyclobutane (1.25 g, 10.0 mmol) in anhydrous tetrahydrofuran (10 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.57 g, 15.0 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water (0.6 mL), 15% aqueous sodium hydroxide (B78521) solution (0.6 mL), and water (1.8 mL).

-

The resulting white precipitate is filtered off and washed with diethyl ether (2 x 25 mL).

-

The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-cyclobutylethanamine.

Expected Yield: 80-90%

Characterization Data (Illustrative):

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.75 (t, J=7.2 Hz, 2H), 2.05-1.90 (m, 1H), 1.85-1.70 (m, 4H), 1.60-1.45 (m, 2H), 1.15 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 41.5, 38.8, 28.7, 18.9 |

| MS (ESI) | m/z 100.1 [M+H]⁺ |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations and intermediates.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of various cyclobutane-containing molecules. The protocols provided herein for the synthesis of 2-cyclobutylethanamine demonstrate a robust and high-yielding pathway to a useful synthetic intermediate. These methods can be adapted by researchers and drug development professionals for the creation of novel and complex molecular entities. The unique properties of the cyclobutane ring continue to make it an attractive scaffold in modern organic synthesis.[1][2]

References

Application Notes and Protocols for Grignard Reaction with (2-Bromoethyl)cyclobutane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of the Grignard reagent from (2-Bromoethyl)cyclobutane, yielding cyclobutylethylmagnesium bromide. This organometallic intermediate is a valuable building block for introducing the cyclobutylethyl moiety into a variety of molecular scaffolds, a structural motif of interest in medicinal chemistry and materials science.

The Grignard reaction is a fundamental method for forming carbon-carbon bonds.[1] It involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The resulting Grignard reagent is a potent nucleophile and a strong base, necessitating strict anhydrous and anaerobic conditions for a successful reaction.[1] This protocol details the necessary precautions, reagent preparation, reaction execution, and expected outcomes for the preparation of cyclobutylethylmagnesium bromide.

Key Reaction Parameters and Expected Data

The successful formation of the Grignard reagent from a primary alkyl bromide such as this compound is contingent on several critical parameters. The following table summarizes typical reaction conditions and expected data based on analogous Grignard reactions with primary alkyl bromides and cycloalkylmethyl halides.[3]

| Parameter | Value / Range | Notes |

| Grignard Formation | ||

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Essential for stabilization of the Grignard reagent.[4] |

| Magnesium | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the alkyl bromide. |

| Activation Method | Iodine crystal or 1,2-dibromoethane (B42909) | Crucial for removing the passivating magnesium oxide layer.[5] |

| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require initial gentle warming. |

| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium turnings.[3] |

| Expected Yield | 75 - 90% | Yields can be influenced by side reactions such as Wurtz coupling.[6] |

| Subsequent Reaction with an Electrophile (e.g., Aldehyde) | ||

| Electrophile | 1.0 equivalent | Should be added slowly to the Grignard reagent solution. |

| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction. |

| Reaction Time | 1 - 2 hours | Monitored by TLC or other appropriate analytical methods. |

| Work-up | Saturated aq. NH₄Cl or dilute HCl | To quench the reaction and protonate the resulting alkoxide. |

| Expected Product Yield | 65 - 85% | Dependent on the nature of the electrophile and reaction conditions. |

Experimental Workflow

The following diagram illustrates the key steps for the preparation of the Grignard reagent and its subsequent reaction with an electrophile.

Caption: Experimental workflow for the preparation of cyclobutylethylmagnesium bromide and its subsequent reaction.

Detailed Experimental Protocol

Materials:

-

This compound (1.0 equivalent)

-

Magnesium turnings (1.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (one small crystal) or 1,2-dibromoethane (a few drops)

-

Electrophile (e.g., a ketone or aldehyde, 1.0 equivalent)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of Glassware and Reagents:

-

Thoroughly flame-dry all glassware under a vacuum or oven-dry overnight and allow to cool under an inert atmosphere (Nitrogen or Argon).

-

Ensure all solvents and reagents are strictly anhydrous. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

-

-

Magnesium Activation:

-

Place the magnesium turnings (1.2 eq.) into the three-necked flask.

-

Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.[5]

-

Gently warm the flask with a heat gun under a stream of inert gas until the purple vapor of iodine is observed, then allow it to cool to room temperature.

-

-

Initiation of the Grignard Reaction:

-

Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

-

Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

-

The reaction should initiate within a few minutes, which can be observed by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.

-

-

Formation of the Grignard Reagent:

-

Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux of the THF.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete consumption of the magnesium.

-

-

Reaction with an Electrophile:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve the electrophile (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

-

Slowly add the electrophile solution to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can then be purified by an appropriate method, such as column chromatography or distillation.

-

Safety Precautions:

-

Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a strict inert atmosphere (Nitrogen or Argon).

-

Anhydrous ether solvents are extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with efficient cooling.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of (2-Bromoethyl)cyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction